molecular formula C22H19FN6OS B2415942 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1226459-31-9

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2415942
M. Wt: 434.49
InChI Key: AEYMTZVZSCESEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several distinct functional groups, including a benzo[c][1,2,5]thiadiazol-4-yl group, a 6-(4-fluorophenyl)pyridazin-3-yl group, and a piperidine-4-carboxamide group. These groups suggest that the compound may have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis process would depend on the specific reactions used to form the various bonds and introduce the functional groups .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings and functional groups means that the molecule may have a rigid and possibly planar structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in the molecule. For example, the piperidine ring could potentially undergo reactions at the nitrogen atom, while the thiadiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could make the compound relatively nonpolar and lipophilic .

Scientific Research Applications

Antimycobacterial Activity

A series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have been evaluated for their antimycobacterial activity. Among these, a closely related compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with notable inhibition of MTB DNA gyrase and non-cytotoxicity at certain concentrations (Jeankumar et al., 2013).

Antiviral Research

In the broader context of antiviral drug discovery, various compounds, including 1H,3H-thiazolo[3,4-a]benzimidazole derivatives and related structures, have been investigated. While the specific compound is not directly mentioned, the research into similar structures highlights the potential of these compounds in antiviral applications (De Clercq, 2009).

Biological Activity in Heterocyclic Compounds

Research into various heterocyclic compounds, including those containing elements of the queried compound, has demonstrated a range of biological activities. These activities include antimicrobial, antilipase, and antiurease effects, suggesting the potential of these compounds in various therapeutic applications (Başoğlu et al., 2013).

Design and Synthesis in Drug Discovery

The design and synthesis of novel compounds, including those with structures related to the queried compound, play a crucial role in drug discovery. Such research often involves the exploration of new scaffolds and linkers, as seen in the development of imidazo[1,2-a]pyridine-3-carboxamides, which have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The study and development of new compounds like this one is a key part of advancing fields like medicinal chemistry and materials science. Future research could involve studying this compound’s properties in more detail, developing methods to synthesize it more efficiently, or exploring its potential uses .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6OS/c23-16-6-4-14(5-7-16)17-8-9-20(26-25-17)29-12-10-15(11-13-29)22(30)24-18-2-1-3-19-21(18)28-31-27-19/h1-9,15H,10-13H2,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYMTZVZSCESEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=NSN=C32)C4=NN=C(C=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide

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